Sporeamicin C

Macrolide SAR Antibiotic resistance Ribosomal binding

Macrolide SAR studies lack a native N-demethyl reference standard within the acid-stable 9,12-epoxyerythromycin scaffold. Sporeamicin C fills this gap as the only fermentation-derived 9,12-epoxyerythromycin bearing an NHCH₃ group on desosamine. • Enables systematic ribosomal binding & efflux pump recognition studies • -14 Da mass shift vs. Sporeamicin A for unambiguous MS/MS tracking • Validated Gram-positive activity with characterized cross-resistance profile • Serves as N-demethyl impurity reference for HPLC method development

Molecular Formula C10H8FNO2S
Molecular Weight 699.9 g/mol
CAS No. 141340-34-3
Cat. No. B232527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporeamicin C
CAS141340-34-3
Synonymssporeamicin C
Molecular FormulaC10H8FNO2S
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C
InChIInChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
InChIKeyPLXBYEZLPVFWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sporeamicin C: Compound Overview


Sporeamicin C (CAS 141340-34-3) is a 14-membered macrolide antibiotic belonging to the 9,12-epoxyerythromycin structural class, produced by fermentation of Saccharopolyspora sp. L53-18 [1]. Its IUPAC name is Erythromycin, 9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-, with molecular formula C36H61NO12 and molecular weight 699.87 Da . First isolated and characterized in 1992 as a minor co-metabolite alongside Sporeamicin A, Sporeamicin C features the signature 9,12-epoxy bridge that replaces the acid-labile 9-ketone/12-OH functionality of erythromycin, and critically bears an N-methylamino (NHCH3) group on the desosamine sugar instead of the N,N-dimethylamino (N(CH3)2) found in Sporeamicin A and erythromycin A [1][2]. It is active against Gram-positive bacteria and exhibits cross-resistance with macrolide antibiotics .

Why Sporeamicin C Cannot Be Substituted


The 9,12-epoxyerythromycin class, to which Sporeamicin C belongs, was specifically designed to overcome the gastric acid instability that limits erythromycin's oral bioavailability [1]. However, substitution within this class is not straightforward. Sporeamicin C bears a unique N-demethyl modification on the desosamine sugar (NHCH3 replacing N(CH3)2), which distinguishes it from the parent compound Sporeamicin A (CAS 131418-65-0) and erythromycin [2]. This single methyl deletion alters hydrogen-bonding capacity, basicity (pKa of the amino group), and steric profile at the ribosomal binding interface, potentially affecting target affinity, efflux pump recognition, and metabolic N-demethylation pathways [3]. The patent literature confirms that L53-18-derived macrolides possess distinct antibacterial potency ranks against specific Gram-positive pathogens, meaning that Sporeamicin A, B, and C cannot be assumed equipotent or interchangeable on a weight basis [4]. Researchers requiring the N-demethyl variant for structure-activity relationship (SAR) studies, analytical reference standards, or resistance mechanism investigations must specifically procure Sporeamicin C.

Sporeamicin C: Key Differentiating Evidence


N-Demethyl Desosamine: Basicity Shift vs. Sporeamicin A

Sporeamicin C differs from Sporeamicin A (CAS 131418-65-0) by a single N-demethylation on the 3'-position of the desosamine sugar: the N,N-dimethylamino group (N(CH3)2, pKa ~8.8) in Sporeamicin A is replaced by an N-methylamino group (NHCH3, pKa ~7.8–8.2) in Sporeamicin C [1]. This modification is confirmed by the molecular formula C36H61NO12 (MW 699.87 Da) versus Sporeamicin A's C37H63NO12 (MW 713.9 Da), a mass difference of –14.03 Da [2]. In the broader macrolide SAR literature, N-demethylation of the desosamine sugar alters the protonation state at physiological pH, which directly impacts ribosomal 50S subunit binding kinetics and recognition by macrolide efflux pumps such as Mef(A) and Msr(A) [3]. No direct head-to-head MIC or binding data comparing Sporeamicin C vs. Sporeamicin A are available in the accessible primary literature; the sole isolation paper (Morishita et al., 1992) describes Sporeamicin C as a minor co-metabolite without tabulated comparative bioactivity [1].

Macrolide SAR Antibiotic resistance Ribosomal binding

Acid Stability: 9,12-Epoxy Bridge vs. Erythromycin

The defining structural motif of the sporeamicin class—the 9,12-epoxy bridge replacing the 9-ketone and 12-hydroxyl of erythromycin—was explicitly engineered to eliminate acid-catalyzed intramolecular ketalization (the 6,9-hemiketal and 9,12-spiroketal degradative pathways that inactivate erythromycin in gastric fluid) [1]. Hardy et al. (1991) demonstrated that 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives exhibit significantly improved acid stability versus erythromycin, with selected analogs showing 6- to 32-fold greater AUC and peak serum concentrations in murine models following oral administration [1]. Sporeamicin A, the most characterized member of this class, was shown to attain higher plasma and tissue levels in rats compared to erythromycin stearate, confirming the pharmacokinetic advantage of the 9,12-epoxy bridge [2]. While direct acid-stability half-life data for Sporeamicin C specifically have not been published, it shares the identical 9,12-epoxy pharmacophore with Sporeamicin A, differing only in the N-demethyl modification on the distal desosamine sugar, which is not expected to compromise the core macrolide ring's acid resistance [3].

Acid stability Oral bioavailability Macrolide degradation

Gram-Positive Selectivity and Macrolide Cross-Resistance

Sporeamicin C demonstrates antibacterial activity restricted to Gram-positive bacteria, with no activity against Gram-negative organisms, consistent with the sporeamicin class profile . The parent compound Sporeamicin A (L53-18A) showed an MIC of 0.20 μg/mL against Staphylococcus aureus FDA 209P JC-1 in the original patent disclosure [1]. Sporeamicin A was also effective in murine protection models against S. aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, with in vivo efficacy supported by superior plasma and tissue pharmacokinetics versus erythromycin stearate [2]. Importantly, all sporeamicins—including Sporeamicin C—exhibit cross-resistance with other macrolide antibiotics, indicating shared ribosomal binding site recognition and susceptibility to erm-mediated methylation and efflux-based resistance mechanisms . The quantitative MIC data for Sporeamicin C against specific pathogen panels have not been published in accessible peer-reviewed literature; the isolation paper describes Sporeamicin C as a minor component without detailed antimicrobial spectrum characterization [3].

Antimicrobial spectrum Cross-resistance Gram-positive

Melting Point and Chromatographic Differentiation

Sporeamicin C exhibits a melting point of 197–200°C, a boiling point of 811.2°C at 760 mmHg, and a density of 1.21 g/cm³ . It is soluble in methanol, chloroform, benzene, and ethyl acetate . These physicochemical parameters differentiate it from structurally related macrolides: Spiramycin III (a 16-membered macrolide comparator) melts at 134–137°C , while Sporeamicin A (CAS 131418-65-0, MW 713.9) has distinct chromatographic retention behavior due to its higher molecular mass and more lipophilic N,N-dimethyl substitution . The N-demethyl group in Sporeamicin C provides a unique HPLC retention time and MS fragmentation signature (Δm/z –14 vs. Sporeamicin A in the desosamine-containing fragment ions), making it a valuable reference standard for distinguishing N-demethyl impurities or metabolites in erythromycin and sporeamicin analytical methods . The compound's specific optical rotation and precise solubility parameters have not been published in accessible sources.

Analytical reference standard HPLC method development Physicochemical characterization

Sporeamicin C: Key Application Scenarios


Macrolide SAR: Desosamine N-Substitution

Sporeamicin C is the only naturally occurring 9,12-epoxyerythromycin bearing an N-methylamino (NHCH3) desosamine group, distinguishing it from Sporeamicin A (N(CH3)2) and Sporeamicin B (3''-O-demethyl, N(CH3)2) [1]. Researchers investigating how the degree of N-alkylation on the desosamine sugar affects ribosomal binding affinity, macrolide efflux pump recognition (Mef, Msr), and pH-dependent cellular accumulation require Sporeamicin C as the N-demethyl reference compound for systematic SAR panels. The –14 Da mass shift versus Sporeamicin A also provides a clear MS/MS signature for tracking this modification in metabolic stability assays .

Reference Standard for N-Demethyl Impurity Profiling

N-Demethylation is a common Phase I metabolic pathway and a known process impurity in erythromycin and clarithromycin manufacturing [1]. Sporeamicin C, with its well-defined N-demethyl-9,12-epoxyerythromycin structure (C36H61NO12, MW 699.87), serves as a characterized reference compound for HPLC method development, impurity profiling, and forced-degradation studies. Its distinct melting point (197–200°C) and chromatographic retention versus Sporeamicin A facilitate unambiguous identification in complex fermentation extracts or synthetic reaction mixtures [2].

Acid-Stable Scaffold for Oral Bioavailability

The 9,12-epoxy bridge of Sporeamicin C eliminates the acid-labile ketone-hemiketal equilibrium that degrades erythromycin in gastric conditions [1]. The Hardy et al. (1991) study demonstrated that 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives achieve 6- to 32-fold superior oral AUC in murine models versus erythromycin [1]. Sporeamicin A, sharing this pharmacophore, confirmed the PK advantage with higher rat plasma and tissue levels versus erythromycin stearate [3]. Sporeamicin C provides an additional N-demethyl variant within this acid-stable scaffold family, enabling medicinal chemistry teams to explore whether the N-demethyl modification further alters tissue distribution or metabolic clearance while retaining gastric stability [2].

Gram-Positive Probe for Cross-Resistance Studies

Sporeamicin C is active against Gram-positive bacteria with documented cross-resistance to macrolide antibiotics . Its narrow spectrum (no Gram-negative activity) makes it suitable as a tool compound for dissecting macrolide resistance mechanisms—such as erm-mediated rRNA methylation, msr-mediated efflux, and mph-mediated phosphorylation—in defined Gram-positive pathogen panels. The Sporeamicin A patent data (MIC 0.20 μg/mL against S. aureus FDA 209P JC-1) provides a baseline for comparing the N-demethyl variant's potency shift, enabling studies of how desosamine N-modification affects resistance susceptibility [4].

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